molecular formula C9H5NO3 B15206651 Benzo[d]oxazole-2,7-dicarbaldehyde

Benzo[d]oxazole-2,7-dicarbaldehyde

Cat. No.: B15206651
M. Wt: 175.14 g/mol
InChI Key: FRHANTFWJITWJI-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2,7-dicarbaldehyde is a heterocyclic compound that features a benzoxazole core with two aldehyde functional groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazole-2,7-dicarbaldehyde typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, and titanium tetraisopropoxide (TTIP) as a catalyst at 50°C . Another approach involves the use of mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, potentially involving continuous flow reactors and optimized catalytic systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazole-2,7-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The benzoxazole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Benzo[d]oxazole-2,7-dicarboxylic acid

    Reduction: Benzo[d]oxazole-2,7-dimethanol

    Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced

Mechanism of Action

The mechanism of action of Benzo[d]oxazole-2,7-dicarbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]oxazole-2,7-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide additional reactive sites for chemical modifications and potential interactions with biological targets. This dual functionality enhances its versatility in various applications compared to other benzoxazole derivatives .

Properties

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

1,3-benzoxazole-2,7-dicarbaldehyde

InChI

InChI=1S/C9H5NO3/c11-4-6-2-1-3-7-9(6)13-8(5-12)10-7/h1-5H

InChI Key

FRHANTFWJITWJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C=O)C=O

Origin of Product

United States

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